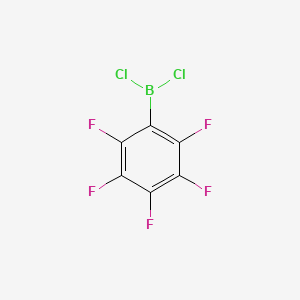

Dichloro(pentafluorophenyl)borane

Description

Properties

CAS No. |

830-48-8 |

|---|---|

Molecular Formula |

C6BCl2F5 |

Molecular Weight |

248.77 g/mol |

IUPAC Name |

dichloro-(2,3,4,5,6-pentafluorophenyl)borane |

InChI |

InChI=1S/C6BCl2F5/c8-7(9)1-2(10)4(12)6(14)5(13)3(1)11 |

InChI Key |

RBMCKUNBFWVWQJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(Cl)Cl |

Origin of Product |

United States |

Fundamental Lewis Acidity and Electronic Structure Investigations

Quantitative and Comparative Lewis Acidity Studies of Dichloro(pentafluorophenyl)borane

The Lewis acidity of boranes is a critical determinant of their reactivity, particularly in catalysis and small molecule activation. For Cl₂B(C₆F₅), this acidity is significantly influenced by the interplay between the pentafluorophenyl group and the chlorine atoms.

The high electrophilicity of the boron atom in this compound is a direct consequence of the inductive and mesomeric effects of its substituents.

Pentafluorophenyl Group (C₆F₅): The C₆F₅ group is an exceptionally strong σ-electron-withdrawing group. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the phenyl ring and, ultimately, from the boron center. This inductive effect drastically lowers the energy of the boron atom's vacant p-orbital, increasing its propensity to accept an electron pair from a Lewis base. latrobe.edu.au Computational studies on related triarylboranes show that the Lewis acidity follows the trend C₆F₅ > C₆H₅. latrobe.edu.au The replacement of phenyl groups with pentafluorophenyl groups enhances the Lewis acidity at the boron center. acs.orgmdpi.com

Table 1: Comparison of Calculated Properties for Related Boranes Note: Direct experimental or computational data for Cl₂B(C₆F₅) is scarce. This table presents data for related compounds to illustrate substituent effects.

Several experimental techniques are employed to quantify and compare the Lewis acidity of boranes. These methods typically involve monitoring the interaction of the borane (B79455) with a specific probe molecule using spectroscopic techniques.

The Gutmann-Beckett Method: This is a widely adopted method that uses triethylphosphine (B1216732) oxide (OPEt₃) as a probe. nih.gov The Lewis acidity is determined by measuring the change in the ³¹P NMR chemical shift (Δδ³¹P) of OPEt₃ upon coordination with the borane. A larger Δδ³¹P value generally indicates a stronger Lewis acid. However, this method can be unreliable for sterically hindered boranes, where the bulky OPEt₃ probe may not be able to fully coordinate to the boron center, leading to an underestimation of the Lewis acidity. nih.gov

The Childs' Method: This approach utilizes trans-crotonaldehyde as the probe and measures the change in the ¹H NMR chemical shift of the γ-proton upon coordination. nih.gov A limitation of this method is that the probe molecule can sometimes react with the borane instead of simply coordinating. It has also been shown to provide reliable trends only for the strongest Lewis acids. nih.gov

Fluoride (B91410) Ion Affinity (FIA): This is a computational method that calculates the energy released upon the binding of a fluoride ion to the borane in the gas phase. It is a direct measure of the intrinsic Lewis acidity, free from solvent and steric effects associated with probe molecules. For example, computational studies comparing various substituents show that the Lewis acidity trend based on FIA is ortho-carborane > C₆F₅ > C₆H₅. latrobe.edu.au

¹⁹F NMR Spectroscopy Probes: More recently, small, linear molecules like p-fluorobenzonitrile (FBN) have been developed as ¹⁹F NMR probes. nih.gov The change in the ¹⁹F chemical shift upon coordination to the borane provides a measure of Lewis acidity. The linear geometry of the nitrile group minimizes steric interference, making this method suitable for a wider range of boranes, including bulky ones. nih.gov

Electronic Configuration and Orbital Interactions

The reactivity and electrophilic character of this compound are fundamentally governed by its electronic structure, particularly the nature of its frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. imperial.ac.ukyoutube.com For a Lewis acid like this compound, the key orbital is the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the LUMO determine the molecule's ability to accept electrons.

The LUMO of Cl₂B(C₆F₅) is primarily the vacant pz-orbital on the trigonal planar boron atom. The strong electron-withdrawing nature of both the two chlorine atoms and the pentafluorophenyl group serves to significantly lower the energy of this LUMO. latrobe.edu.aunih.gov A lower LUMO energy corresponds to a stronger electrophile and a more potent Lewis acid, as the energy gap between the borane's LUMO and a Lewis base's Highest Occupied Molecular Orbital (HOMO) is smaller, facilitating a more favorable interaction. youtube.com

Computational studies on related boranes have consistently shown that electron-withdrawing substituents lower the LUMO energy. For example, attaching carborane or pentafluorophenyl groups to a boron center has been shown to lower its LUMO energy. latrobe.edu.aunih.gov Therefore, it can be confidently inferred that Cl₂B(C₆F₅) possesses a very low-lying LUMO, localized on the boron atom, making it a highly reactive electrophile.

Table 2: Comparative LUMO Energies for Related Boron Compounds Note: This table illustrates the effect of substituents on LUMO energy. A more negative value indicates a lower energy and higher Lewis acidity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). scienceopen.comresearchgate.net This tool is invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

For this compound, an MEP analysis would reveal a significant region of positive electrostatic potential localized on and around the boron atom. This is the direct result of the powerful inductive pull of electrons by the two chlorine atoms and the C₆F₅ ring. This blue-colored region signifies the highly electrophilic nature of the boron center, making it the primary site for attack by a nucleophile or Lewis base. walisongo.ac.id Conversely, regions of negative electrostatic potential (red/yellow) would be expected around the electronegative fluorine and chlorine atoms. walisongo.ac.id

The analysis of charge distribution through methods like Natural Bond Orbital (NBO) analysis on related molecules corroborates this picture. For instance, in the series B(C₆F₅)₃₋ₙ(C₆Cl₅)ₙ, the calculated positive natural charge on the boron atom increases as the number of more electron-withdrawing C₆Cl₅ groups increases, correlating with increased electrophilicity. nih.gov By extension, the combination of two chlorine atoms and a C₆F₅ group in Cl₂B(C₆F₅) would result in a substantial positive charge on the boron atom, confirming its status as a strong Lewis acid.

Compound Index

Mechanistic Pathways and Reactivity Studies of Dichloro Pentafluorophenyl Borane

σ-Bond Activation Processes

Dichloro(pentafluorophenyl)borane has demonstrated a remarkable ability to activate strong σ-bonds, a capacity that underpins its utility in a range of chemical transformations. This section explores the mechanisms governing the activation of C-H, Si-H, and C-F bonds.

C-H Bond Activation Mechanisms

The activation of C-H bonds by boron-based reagents often involves a "frustrated Lewis pair" (FLP) type mechanism, where the steric hindrance between a Lewis acid and a Lewis base prevents the formation of a classical adduct, leading to the heterolytic cleavage of the C-H bond. In the context of this compound, its strong Lewis acidity plays a crucial role. For instance, (2-aminophenyl)boranes have been shown to induce the dehydroborylation of various arenes, heteroarenes, and alkenes. researchgate.net This process is believed to proceed through a C-H insertion in an FLP-like manner, where the boron and amine functionalities work in concert to split the C-H bond. researchgate.net The proximity of the Lewis acid and base components lowers the kinetic barrier for this reaction. researchgate.net

Another approach to C-H bond activation involves a metal-free catalytic system. For example, the borane (B79455) (1-TMP-2-BH2C6H4)2 (where TMP is 2,2,6,6-tetramethylpiperidine) can activate the C-H bond of arenes like N-methylpyrrole, releasing dihydrogen. cardiff.ac.uk The resulting intermediate can then react with a boron-containing reagent to yield the borylated arene and regenerate the catalyst. cardiff.ac.uk This catalytic cycle highlights the potential for developing sustainable borylation methodologies. cardiff.ac.uk

Silane (B1218182) Activation and Hydrosilylation Mechanisms

The interaction of this compound and related perfluoroarylboranes with silanes has been a subject of significant mechanistic investigation. nih.govfigshare.com It was discovered that in hydrosilylation reactions of carbonyls and imines, the borane's primary role is to activate the silane rather than the organic substrate. nih.govfigshare.com This counterintuitive finding was a foundational example of what is now known as "frustrated Lewis pair" chemistry. nih.govfigshare.com

The mechanism involves the formation of a borane-silane adduct, which is a key intermediate in the activation of the Si-H bond. jyu.fi This adduct is susceptible to nucleophilic attack at the silicon atom by the substrate, leading to the cleavage of the Si-H bond. jyu.fi The process can be described as a "frustrated Lewis pair" (FLP) bond activation. jyu.fi Direct observation of such a borane-silane complex has provided conclusive evidence for this activation mode. nih.govmdpi.com The formation of a silylium/hydridoborate ion pair is a key step in the reduction of imines, with the rate of reaction being influenced by the basicity of the nitrogen atom. nih.govmdpi.com

The catalytic cycle for hydrosilylation often involves the formation of a silyl-borane adduct with a hydride bridge, which requires a low complexation energy. nih.gov The carbonyl or imine substrate then attacks the backside of this array, leading to hydride abstraction by the Lewis acidic borane. nih.gov

Table 1: Key Intermediates and Spectroscopic Evidence in Silane Activation

| Intermediate/Species | Spectroscopic Evidence | Reference |

| Borane-silane adduct | 19F, 11B, 29Si, and 1H NMR spectroscopy showing upfield shifts and characteristic color changes at low temperatures. | nih.gov |

| Silyliminium-hydridoborate ion pair | 19F, 11B, 29Si, and 1H NMR spectroscopy. | nih.govmdpi.com |

| [HB(C6F5)3]- anion | Proven experimentally. | mdpi.com |

C-F Bond Functionalization Pathways

The activation and functionalization of carbon-fluorine (C-F) bonds are of significant interest due to the prevalence of organofluorine compounds in various fields. Tris(pentafluorophenyl)borane (B72294), a close relative of this compound, has been shown to be an effective catalyst for the functionalization of benzylic C-F bonds. researchgate.net This catalysis enables the formation of new C-C bonds through reactions with arenes, allylic, vinylic, and acetylenic silanes, as well as olefins. researchgate.net

The mechanism is believed to involve the activation of the C-F bond by the Lewis acidic borane, leading to the formation of a carbocationic intermediate. This intermediate is then trapped by a suitable nucleophile. Frustrated Lewis pairs comprising B(C6F5)3 and a Lewis base can mediate the selective activation of C-F bonds, even in the presence of multiple C-H bonds. researchgate.net This selectivity is a significant challenge due to the high strength of the C-F bond. researchgate.net

π-System Reactivity: Carboboration and Related Transformations

This compound and its analogues exhibit rich reactivity towards π-systems, leading to the formation of new carbon-boron and carbon-carbon bonds. These transformations, collectively known as carboboration, are powerful tools in synthetic chemistry.

1,1-Carboboration and 1,2-Carboboration Mechanisms

Carboboration reactions involve the addition of a B-C bond across a π-system. acs.org In 1,1-carboboration, both the boron atom and a carbon group from the borane add to the same carbon atom of the alkyne or alkene. This reaction allows for the facile formation of both new C–B and C–C bonds. cardiff.ac.ukacs.org While traditional carboboration often required activated alkynes, the use of highly electrophilic boranes like those with pentafluorophenyl groups allows for reactions with unactivated alkynes. cardiff.ac.uknih.gov

Neutral boranes of the general formula Cl2B-aryl have been successfully employed in the 1,1-carboboration of trimethylsilyl (B98337) (TMS)-substituted alkynes. cardiff.ac.ukacs.org This method is synthetically advantageous as it introduces a -BCl2 group that can be readily converted to a more useful boronate ester. cardiff.ac.ukacs.org The reaction with TMS-alkynes often proceeds with excellent stereo- and regioselectivity. acs.org

Reactivity with Alkynes and Alkenes

The reaction of this compound and related boranes with alkynes and alkenes can lead to a variety of outcomes, including carboboration and cyclization reactions. acs.org The Lewis acidic borane can act as a carbophilic Lewis acid, activating the alkyne bond. acs.org Subsequent nucleophilic attack can lead to the formation of various borylated products. acs.org

For example, the reaction of B(C6F5)3 with 1,6-enynes can generate novel borylated cyclic species through a process involving simultaneous cyclopropanation and 1,1-carboboration. acs.org The resulting multicyclic intermediates can then undergo ring-opening reactions to yield cyclopentane (B165970) or cyclohexane (B81311) derivatives. acs.org

The reaction with bis(alkynyl) sulfides can also lead to cyclization, forming five-membered thiophenes through two successive carboborations. acs.org The nature of the substituents on the alkyne can influence the reaction outcome. acs.org

Table 2: Reactivity of Pentafluorophenylboranes with π-Systems

| Reactant | Borane Reagent | Product Type | Key Mechanistic Feature | Reference |

| Trimethylsilyl (TMS)-substituted alkynes | Cl2B-aryl | Vinylboranes (as pinacolboronates) | 1,1-Carboboration with high stereo- and regioselectivity | cardiff.ac.ukacs.org |

| 1,6-enynes | B(C6F5)3 | Borylated cyclic species (cyclopentanes, cyclohexanes) | Cyclopropanation with simultaneous 1,1-carboboration followed by ring-opening | acs.org |

| Bis(tert-butylethynyl) sulfide (B99878) | R–B(C6F5)2 | Five-membered thiophenes | Two successive carboborations | acs.org |

| Phenylacetylene | B(C6F5)3 | Mixture of E and Z isomers | 1,1-Carboboration | cardiff.ac.ukacs.org |

Reactivity with Diazo Compounds and Carbene Generation Pathways

The activation of diazo compounds by Lewis acidic boranes is a well-established method for generating carbene intermediates, which are valuable in a wide range of organic transformations. cardiff.ac.ukbohrium.com The primary mechanism involves the coordination of the borane to the diazo compound, which facilitates the elimination of dinitrogen (N₂) and the formation of a carbene species. cardiff.ac.uknih.gov For triarylboranes like tris(pentafluorophenyl)borane, two primary binding modes are considered: coordination to the nitrogen of the diazo group or to the oxygen of a carbonyl group in α-diazo esters. bohrium.comresearchgate.net

While direct studies on this compound are not extensively reported, research on neutral borane species with the general formula Cl₂B-aryl has shown their utility in the 1,1-carboboration of trimethylsilyl (TMS)-substituted alkynes. acs.org This suggests that this compound possesses the requisite Lewis acidity to interact with and activate unsaturated systems. It is plausible that its reaction with diazo compounds would proceed through analogous pathways to other Lewis acidic boranes, leading to carbene generation. However, the specific kinetics and intermediates in this pathway for this compound have not been detailed in the available literature.

Borataalkene Complex Formation and Reactivity

Borataalkene complexes are a class of compounds that can be formed through various reactions involving boranes. For instance, the reaction of bis(pentafluorophenyl)borane (B69467) with dienes at elevated temperatures has been shown to produce alkenyl boranes, which are precursors to borataalkene-type structures. rsc.org These reactions highlight the ability of boranes to engage in addition reactions with unsaturated organic molecules.

Although direct evidence for the formation of borataalkene complexes from this compound is not present in the reviewed literature, the established reactivity of related boranes suggests potential pathways. The 1,1-carboboration reactions, as mentioned for Cl₂B-aryl species, generate products that can be considered as types of borataalkene derivatives. acs.org The reactivity of these complexes would be influenced by the electron-withdrawing nature of both the pentafluorophenyl group and the chlorine atoms, likely enhancing the electrophilicity of the boron center.

Redox Chemistry and Radical Anion Pathways

The redox chemistry of boranes, particularly the formation of radical anions, is a field of active investigation. For the archetypal Lewis acid tris(pentafluorophenyl)borane, electrochemical studies have detailed its one-electron reduction to form a radical anion, B(C₆F₅)₃˙⁻. rsc.orgresearchgate.net This radical anion is often a transient species that undergoes subsequent chemical reactions. rsc.orgresearchgate.net

Specific studies on the redox chemistry and radical anion pathways of this compound are not available in the current body of literature. However, the presence of the strongly electron-withdrawing pentafluorophenyl and chloro substituents would suggest that this compound is a strong Lewis acid and likely possesses interesting redox properties. A study on a nitridotitanium complex incorporated a [Ti≡NB(C₆F₅)₃(Cl)₂(NMe₂H)₂]⁻ anion, which contains the this compound moiety. nih.gov While this demonstrates the existence of the compound within a larger complex, it does not provide information on the redox behavior of the isolated borane itself. Further electrochemical and computational studies would be necessary to elucidate the specific radical anion pathways for this compound.

Catalytic Applications in Advanced Chemical Transformations

Polymerization Catalysis Initiated by Dichloro(pentafluorophenyl)borane

The application of this compound in polymerization catalysis is an area of scientific inquiry. While related compounds, such as Tris(pentafluorophenyl)borane (B72294), are well-documented polymerization catalysts, the specific roles of this compound are less extensively reported.

Cationic Polymerization of Olefins and Epoxides

There is currently limited specific information available in the reviewed scientific literature regarding the direct application of this compound as a primary initiator for the cationic polymerization of olefins and epoxides. While borane-based Lewis acids are known to initiate such polymerizations, detailed research findings focusing solely on this compound are not prevalent. Cationic polymerization of monomers like epoxides and vinyl ethers is a well-established process, often initiated by strong acids or Lewis acids. nih.gov For instance, the polymerization of propylene (B89431) oxide can be catalyzed by acid-exchanged montmorillonite (B579905) clay, which acts as a proton source. mdpi.comresearchgate.net

Metal-Free Polymerization Mechanisms (e.g., Polysilanes)

The use of this compound in the metal-free polymerization of silanes to produce polysilanes is not extensively documented in dedicated studies. However, related research on Tris(pentafluorophenyl)borane provides some context. The strong Lewis acid Tris(pentafluorophenyl)borane has been shown to catalyze the polymerization of phenylsilane (B129415) at elevated temperatures, resulting in branched polysilanes. nih.gov The proposed mechanism involves the formation of monomer-stabilized silyl (B83357) cations as the active species. nih.gov The study suggests that sterically less hindered boranes could also be effective for the polymerization of primary and secondary silanes, which may imply a potential role for this compound. nih.gov

Co-catalytic Roles in Metallocene Systems

Pentafluorophenyl-substituted boranes are recognized as important co-catalysts in metallocene-based systems for the homogeneous polymerization of olefins. rsc.org These co-catalysts play a crucial role in activating metallocene pre-catalysts to their catalytically active cationic form. While Tris(pentafluorophenyl)borane is a well-known activator in this context semanticscholar.orgresearchgate.netnorthwestern.edursc.org, specific research detailing the co-catalytic performance and mechanism of this compound in metallocene systems is not widely available in the current body of scientific literature. The design of fluorinated boranes and borates is a key strategy to create loose ion pairs with the cationic active center, thereby enhancing catalytic activity. mdpi.com

Organic Transformation Catalysis

This compound's utility extends to the catalysis of various organic transformations, where its Lewis acidity can be harnessed to promote specific chemical reactions.

Deoxygenation and Reduction Strategies

Detailed research findings on the specific use of this compound in deoxygenation and reduction strategies are limited. In contrast, Tris(pentafluorophenyl)borane in conjunction with silanes is a well-established system for the reduction of a variety of functional groups, including alcohols, carbonyls, and sulfoxides. researchgate.netresearchgate.netnih.gov For instance, the B(C6F5)3-catalyzed deoxygenation of sulfoxides and amine N-oxides using hydrosilanes proceeds under mild conditions with good functional group tolerance. researchgate.net The reductive deamination of amines has also been achieved using this system at elevated temperatures. nih.gov

Functional Group Selective Transformations

This compound has demonstrated utility in functional group selective transformations. Specifically, neutral borane (B79455) species of the general formula Cl₂B-aryl, which includes this compound, are effective catalysts for the 1,1-carboboration of trimethylsilyl (B98337) (TMS)-substituted alkynes. This reaction introduces a -BCl₂ group, which can be subsequently converted into a more synthetically versatile boronate ester. acs.org

This transformation exhibits a high degree of selectivity, as evidenced by the following research findings:

The reaction is compatible with a range of internal alkynes that contain both aliphatic and aromatic groups. acs.org

It demonstrates functional-group tolerance, with thiophenes and anisoles being compatible with the reaction conditions. acs.org

When enynes are used as substrates, the haloboration occurs exclusively at the alkyne, leaving the alkene functionality intact. acs.org

The products of these reactions are typically isolated as single regio- and stereoisomers, highlighting the high selectivity of the catalytic system. acs.org

C-C Bond Forming Reactions

Pentafluorophenyl-substituted boranes have proven to be versatile catalysts for the construction of carbon-carbon bonds, a fundamental process in organic synthesis. Their ability to activate substrates allows for a range of transformations, including carboboration reactions and the synthesis of complex cyclic structures.

One notable application is in carboboration reactions, which simultaneously form new carbon-boron (C-B) and carbon-carbon (C-C) bonds across a π-system. acs.org For instance, tris(pentafluorophenyl)borane has shown a strong ability to promote these reactions without the need for activated alkynes. acs.org A straightforward example is the reaction with phenylacetylene, where 1,1-carboboration occurs almost instantly at room temperature. acs.org

These borane catalysts are also effective in synthesizing various heterocyclic compounds. An example is the B(C6F5)3-catalyzed synthesis of pyrazoles. nih.gov In this process, the borane activates an aryl ester, generating a carbenium ion which then acts as an autocatalyst to promote the regioselective formation of N-alkylated pyrazoles in good to excellent yields. nih.gov

Furthermore, these catalysts have been employed in the synthesis of dihydroquinoline-4-ones. Through Lewis acid activation by the borane, amino-substituted chalcones rearrange into a zwitterionic iminium enolate, which subsequently cyclizes to form the dihydroquinoline-4-one scaffold with high yields and diastereoselectivity. researchgate.net

Another significant C-C bond-forming reaction catalyzed by B(C6F5)3 is the C-glycosylation of indoles. This method allows for the efficient and highly regioselective coupling of glycosyl trichloroacetimidates with a variety of substituted indoles, providing exclusively β-stereoselective 3-indolyl-C-glycosides in good yields. nih.gov

Table 1: Examples of this compound-Catalyzed C-C Bond Forming Reactions

| Reaction Type | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|

| Carboboration | Phenylacetylene | Mixture of E and Z 1,1-carboboration products | Occurs nearly instantaneously at ambient temperature. | acs.org |

| Pyrazole Synthesis | Vinyl diazoacetates and aryl esters | N-alkylated pyrazoles | Autocatalytic process; good to excellent yields. | nih.gov |

| Dihydroquinoline-4-one Synthesis | Amino-substituted chalcones | Dihydroquinoline-4-ones | High yields (75-99%) and good diastereoselectivity (up to >99:1 cis:trans). | researchgate.net |

| C-Glycosylation | Glycosyl trichloroacetimidates and indoles | β-stereoselective 3-indolyl-C-glycosides | Highly regioselective; yields of 64-87%. | nih.gov |

Ring-forming Thioboration and Related Cyclizations

This compound and its derivatives are also instrumental in catalyzing ring-forming thioboration reactions, providing access to valuable sulfur-containing heterocycles. These reactions involve the intramolecular addition of a boron-sulfur moiety across a carbon-carbon multiple bond.

A catalyst-free, ring-forming thioboration of carbon-carbon π bonds has been reported, which proceeds in the presence of an external electrophilic boron source. acs.org This method is scalable and tolerates a variety of functional groups. acs.org The resulting borylated benzothiophenes can be used in subsequent reactions without the need for isolation. acs.org

The versatility of these borane-mediated cyclizations is further demonstrated in the reaction of bis(alkynyl) sulfides with boranes. The outcome of the reaction can be influenced by the nature of the substituents on the alkyne. For example, the reaction of bis(phenylethynyl) sulfide (B99878) with B(C6F5)3 in a 2:1 molar ratio leads to the formation of a benzothiophene (B83047) derivative. acs.org In contrast, when bis(tert-butylethynyl) sulfide is used with boranes of the formula R–B(C6F5)2, the reaction proceeds via two sequential carboborations to yield five-membered thiophenes. acs.org

These methodologies have been extended to the synthesis of other 2,3-disubstituted heteroarenes from simple alkyne precursors in a one-pot process. acs.org The primary dichloro(heteroaryl)borane products can be protected as pinacol (B44631) boronate esters or used directly in cross-coupling reactions. acs.org

Table 2: Ring-Forming Thioboration and Cyclization Reactions

| Reaction Type | Substrates | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Ring-forming Thioboration | Alkynes and an external electrophilic B source | None (catalyst-free) | Borylated benzothiophenes | Scalable; tolerates various functional groups. | acs.org |

| Benzothiophene Synthesis | Bis(phenylethynyl) sulfide | B(C6F5)3 | Benzothiophene derivative | 2:1 molar ratio of substrate to borane. | acs.org |

| Thiophene Synthesis | Bis(tert-butylethynyl) sulfide | R–B(C6F5)2 | Five-membered thiophenes | Proceeds via two successive carboborations. | acs.org |

| Heterocycle Synthesis | Alkynes | Dichloro(heteroaryl)borane intermediates | 2,3-disubstituted heteroarenes | One-pot synthesis. | acs.org |

Frustrated Lewis Pair Flp Chemistry Involving Dichloro Pentafluorophenyl Borane Analogues

Principles of FLP Formation and Steric vs. Electronic Frustration

The fundamental principle of FLP formation lies in the combination of a sterically encumbered Lewis acid and a bulky Lewis base. wikipedia.orgresearchgate.net Due to significant steric hindrance, the acid and base cannot neutralize each other by forming a stable adduct. wikipedia.org This "frustration" leaves the reactive centers of both the acid and base available to cooperatively interact with a third substrate molecule. researchgate.net

Steric Frustration: This is the classical and most common origin of FLP reactivity. The bulky substituents on the Lewis acid (e.g., the pentafluorophenyl groups in B(C6F5)3) and the Lewis base (e.g., tricyclohexylphosphine (B42057) or 2,2,6,6-tetramethylpiperidine) physically obstruct the formation of a direct B-P or B-N bond. wikipedia.orgnih.gov The distance between the boron and phosphorus/nitrogen centers in these "encounter complexes" is too great for a dative bond but ideal for trapping small molecules. mdpi.com

Electronic Frustration: While less common, frustration can also arise from electronic effects. In some systems, even if sterically accessible, the formation of an adduct might be electronically unfavorable. More relevant to the design of new FLPs is the concept of tuning the electronic properties of the Lewis acid or base. For instance, replacing the electron-withdrawing C6F5 groups with other substituents, like chlorine atoms in Cl2B(C6F5), significantly alters the Lewis acidity of the boron center. This electronic tuning is a key strategy for modulating the reactivity of the resulting FLP. nih.govresearchgate.net

The nature of the FLP can be either intermolecular, where the acid and base are separate molecules, or intramolecular, where both moieties are linked within the same molecule by a rigid spacer. mdpi.comrsc.org

Small Molecule Activation Mediated by FLPs

The unquenched reactivity of FLPs enables the activation of a wide array of small, often inert, molecules. mdpi.com This activation typically occurs via heterolytic cleavage, where the Lewis basic component interacts with the electrophilic part of the substrate and the Lewis acidic component interacts with the nucleophilic part.

The seminal discovery in FLP chemistry was the heterolytic cleavage of molecular hydrogen (H2). wikipedia.org A mixture of a bulky phosphine, like tricyclohexylphosphine (PCy3), and a perfluorinated borane (B79455), such as B(C6F5)3, splits H2 to form a phosphonium (B103445) cation and a hydridoborate anion. wikipedia.org

Reaction: PCy3 + B(C6F5)3 + H2 → [HPCy3]⁺[HB(C6F5)3]⁻ wikipedia.org

This ability to activate H2 has been harnessed to develop metal-free catalytic hydrogenation of a variety of unsaturated substrates. rsc.org Borane analogues with modified electronic properties, such as B(2,6-F2C6H3)3, have been used to establish structure-reactivity relationships in these hydrogenations. nih.govresearchgate.net Kinetic studies on the hydrogenation of imines revealed that using Lewis acids weaker than B(C6F5)3 can lead to autoinduced catalytic profiles, highlighting the delicate interplay between the acid and base strength. nih.gov While direct experimental data on Cl2B(C6F5) is limited, computational studies on related mixed-halide boranes like B(2,6-Cl2C6H3)(p-HC6F4)2 show that H2 activation proceeds through a stepwise mechanism involving initial H2 capture by the borane followed by heterolytic cleavage. researchgate.net

Table 1: Comparison of FLP Systems in Catalytic Hydrogenation

| Lewis Acid | Lewis Base | Substrate | Key Finding | Reference |

| B(C6F5)3 | tBu3P | Imines | Effective for bulky imines; product inhibition can occur. | wikipedia.orgnih.gov |

| B(2,6-F2C6H3)3 | Various Phosphines | N-benzylidene-tert-butylamines | Revealed autoinduced catalytic cycles and structure-reactivity relationships. | nih.govresearchgate.net |

| Chiral Boranes | tBu3P | Imines | Achieved enantioselective hydrogenation, though with modest ee. | wikipedia.org |

| iPr3SnOTf | Collidine | Ketones, Imines | Demonstrated that non-boron Lewis acids can be competent for hydrogenation. | rsc.org |

FLPs have shown significant promise for the capture and reduction of carbon dioxide (CO2). cardiff.ac.uk The Lewis basic site attacks the electrophilic carbon of CO2, while the Lewis acidic boron center coordinates to one of the oxygen atoms. researchgate.netnih.gov This activation bends the CO2 molecule, making it more susceptible to reduction. researchgate.net

The combination of tBu3P and B(C6F5)3 can reversibly bind CO2. researchgate.net This captured CO2 can then be reduced. For example, tandem FLP/B(C6F5)3 systems using silanes as the reductant have been developed for the deoxygenative hydrosilylation of CO2 to methane. researchgate.net The process involves the formation of a formatoborate intermediate, which is then catalytically reduced. researchgate.net Computational studies show that CO2 hydrogenation can proceed via two main pathways: either through a concerted mechanism after H2 activation or via a stepwise process involving initial CO2 activation. rsc.org The development of boron-based systems that can be electrochemically reduced and subsequently protonated to form borohydrides in situ offers a potential cycle for CO2 reduction using protons and electrons. bris.ac.uk

The reactivity of FLPs extends to other substrates containing polar multiple bonds.

Carbon Monoxide (CO): Intramolecular P/B FLPs can cooperatively add to CO to form stable five-membered heterocyclic compounds. mdpi.com Transition metal-based Lewis pairs, in conjunction with boranes like B(C6F5)3, have also been shown to activate CO. researchgate.net

Nitriles: FLPs catalyze the hydroboration of both aromatic and aliphatic nitriles to yield primary amines with high efficiency and functional group tolerance. nih.gov Mechanistic studies suggest the reaction proceeds via an FLP-type activation of the hydroborating agent (e.g., pinacol (B44631) borane), followed by addition across the C≡N bond. nih.gov

Imines: As mentioned, the hydrogenation of imines is a benchmark reaction for FLP catalysis. nih.govresearchgate.net The reactivity is influenced by the basicity of the imine nitrogen and the steric bulk of its substituents. wikipedia.org The reaction involves the formation of an iminium ion and a hydridoborate, followed by hydride transfer to the iminium carbon. nih.gov

Mechanistic Insights into FLP Reactivity via Experimental and Computational Studies

Understanding the mechanisms of FLP reactions is crucial for catalyst design and has been advanced through a combination of experimental and computational methods.

Experimental Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying FLP chemistry in solution. nih.gov It allows for the characterization of adducts, intermediates, and products. For instance, NMR was used to observe the binuclear Pt(I) cation intermediate in H2 activation by a Pt(0)/B(C6F5)3 cooperative system. researchgate.net Kinetic analyses of catalytic reactions, such as the hydrogenation of imines, have provided quantitative data on structure-reactivity relationships and revealed complex phenomena like autoinduction. nih.govresearchgate.net

Computational Studies: Density Functional Theory (DFT) calculations have become indispensable for elucidating FLP reaction pathways and transition states. rsc.orgnih.gov DFT studies on the tBu3P/B(C6F5)3 system have explored the concerted versus two-step mechanisms for CO2 activation. researchgate.net For H2 activation, calculations have detailed the process of heterolytic splitting and the formation of ion pairs. nih.gov These computational models are critical for rationalizing experimental observations, such as why certain FLP combinations are reactive while others form stable adducts, and for predicting the viability of new systems. rsc.org For example, DFT calculations on the FLP-mediated reduction of chlorodiazirines showed that the reaction proceeds via addition to the N=N bond, a pathway distinct from reactions with diazomethanes. utexas.edu

Table 2: Mechanistic Pathways in FLP Chemistry

| Reaction | FLP System (Example) | Key Mechanistic Feature | Method of Insight | Reference |

| H2 Activation | B(C6F5)3 / tBu3P | Two-step process: H2 capture by borane, then heterolytic splitting. | DFT Calculations | nih.gov |

| C-F Activation | B(C6F5)3 / TPPy | Lewis acid-assisted SN1 type pathway, not a concerted FLP pathway. | Combined Experimental & DFT | rsc.org |

| CO2 Hydrogenation | Bridged P/B FLPs | Can proceed via concerted or stepwise pathways depending on the linker. | DFT Calculations | rsc.org |

| Imine Hydrogenation | B(ArF)3 / Imine | Auto-catalysis by the amine product, which acts as a Lewis base. | Kinetic Analysis & DFT | nih.govnih.gov |

Design Principles for New FLP Systems Incorporating Perfluorinated Boranes

The extensive research into FLP chemistry has led to the formulation of several key design principles for developing new, more efficient catalysts.

Tuning Lewis Acidity and Basicity: The reactivity of an FLP is a direct function of the strength of its acidic and basic components. For perfluorinated boranes, Lewis acidity can be finely tuned by altering the substituents on the aryl rings. Replacing fluorine with chlorine or other groups modifies the electronic properties of the boron center. nih.govresearchgate.net Weaker Lewis acids, when paired with an appropriate base, can exhibit unique catalytic profiles and improved tolerance to functional groups. nih.gov

Steric Engineering: The degree of steric bulk is paramount. Sufficient hindrance is required to prevent adduct formation, but excessive bulk can also inhibit the approach of the substrate. The choice of substituents on both the Lewis acid and base must balance these factors to create a reactive "pocket" suitable for small molecule activation. nih.gov

Intramolecular vs. Intermolecular Design: Linking the Lewis acid and base in an intramolecular system reduces the entropic cost of bringing the two reactive centers together, which can facilitate reversible substrate activation. mdpi.comresearchgate.net The nature of the linker (its length, rigidity, and electronic properties) is a critical design element that can significantly influence reactivity. rsc.org

Beyond Classical FLPs: The concept has expanded beyond simple phosphine/borane pairs. N-heterocyclic carbenes, amines, and even transition metal complexes can act as the Lewis base. researchgate.netrsc.org Similarly, Lewis acids based on elements other than boron, such as aluminum or tin, are being explored, broadening the scope of accessible reactivity. rsc.org

By systematically applying these principles, researchers can design novel FLP systems with enhanced activity, selectivity, and substrate scope, moving beyond the well-established reactivity of B(C6F5)3 to new analogues like dichloro(pentafluorophenyl)borane and other tailored main-group catalysts. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the complex reaction mechanisms involving B(C₆F₅)₃. By modeling reactants, intermediates, transition states, and products, researchers can map out the energetic landscape of a reaction and identify the most plausible pathways.

DFT calculations are frequently used to determine the energy profiles of reactions catalyzed by B(C₆F₅)₃, with a particular focus on identifying the rate-limiting step and the structure of the corresponding transition state.

A notable example is the B(C₆F₅)₃-catalyzed cyclopropanation of styrene (B11656) derivatives with aryldiazodiacetate. acs.orgnih.gov Computational studies explored four potential pathways. The most favorable mechanism was found to involve the initial O-bound activation of the aryldiazodiacetate by B(C₆F₅)₃, followed by the elimination of a dinitrogen molecule (N₂), and finally a nucleophilic attack by styrene to form the cyclopropane (B1198618) product. acs.orgnih.gov The removal of N₂ was identified as the rate-limiting step of the reaction. acs.orgnih.gov

Calorimetric and kinetic modeling of H₂ activation by the FLP system of B(C₆F₅)₃ and trimesitylphosphine (B1301856) treated the reaction as a single, termolecular step, yielding specific activation parameters. nih.gov

| Reaction | System | Parameter | Value | Source |

|---|---|---|---|---|

| H₂ Activation | B(C₆F₅)₃ / P(mes)₃ | ΔH‡ | 13.6(9) kJ/mol | nih.gov |

| H₂ Activation | B(C₆F₅)₃ / P(mes)₃ | ΔS‡ | -204(85) J K⁻¹ mol⁻¹ | nih.gov |

| Hydrosilation (Complexation) | B(C₆F₅)₃ / Silane (B1218182) | Complexation Energy | 3.2 kcal/mol | mdpi.com |

| Carbonyl-ene Reaction | Lewis Acid / Carbonyl | Activation Barrier Reduction | up to 25 kcal/mol | researchgate.net |

Computational studies have been instrumental in explaining the origins of selectivity in B(C₆F₅)₃-catalyzed reactions. For the cyclopropanation reaction mentioned above, DFT calculations provided a rationale for the observed high diastereoselectivity. acs.orgnih.gov The favored transition state benefits from lower energy due to a combination of π–π stacking interactions between the benzene (B151609) rings of the reactants and significant steric hindrance between the styrene's aryl group and the bulky pentafluorophenyl groups of the catalyst. acs.orgnih.gov

In the ring-opening of 1,2-epoxyoctane, a combination of DFT calculations and microkinetic modeling was necessary to explain the reaction's regioselectivity. researchgate.net The models showed that a triple-pathway mechanism (involving Lewis acid, water-mediated, and alcohol-mediated paths) was required to account for the increasing regioselectivity toward the primary alcohol product as the reaction progresses and its dependence on factors like residual water concentration. researchgate.net

Electronic Structure Calculations for Reactivity Prediction

The potent reactivity of B(C₆F₅)₃ is a direct consequence of its electronic structure. The three strongly electron-withdrawing pentafluorophenyl groups pull electron density away from the central boron atom, resulting in a highly electron-deficient p-orbital and rendering the molecule a very strong Lewis acid. rsc.orgacs.orgnih.gov Its Lewis acidity has been computationally determined to be intermediate between that of boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃). rsc.orgwikipedia.org

DFT calculations have been used to probe the electronic properties of B(C₆F₅)₃ and its radical anion. Spin density and charge distribution calculations on the B(C₆F₅)₃˙⁻ radical anion intermediate show that reactivity occurs predominantly at the boron center. rsc.org Electrochemical experiments combined with DFT studies allowed for the determination of the standard reduction potential of B(C₆F₅)₃, providing key data on its redox activity. rsc.org In the reduction of quinones, B(C₆F₅)₃ plays a special role by forming doubly O-borylated benzosemiquinone radical anions, which have been characterized by ESR spectroscopy and X-ray diffraction. rsc.org

Modeling of Adducts and Intermediates

Computational modeling is widely used to characterize the structure and stability of adducts and intermediates formed between B(C₆F₅)₃ and various molecules. These models provide data on bond lengths, bond energies, and geometries that are often difficult to obtain experimentally.

DFT studies have been performed on adducts of B(C₆F₅)₃ with a range of Lewis bases, including water, alcohols, and acetonitrile. acs.org These calculations, both in the gas phase and with solvent models, help determine the strength of the B–L bond and the nature of hydrogen bonding in these complexes. acs.org For example, the aqua adduct, B(C₆F₅)₃·H₂O, is shown to be a potent Brønsted acid. rsc.orgacs.org

The interaction between B(C₆F₅)₃ and silanes, a key step in hydrosilation reactions, has been modeled computationally. acs.org Calculations at the AM1 level for adducts with Ph₃SiH and Et₃SiH showed energy minima, allowing for the determination of key bond parameters and Mulliken charges, which supported the existence of the borane (B79455)/silane adduct intermediate. acs.org

DFT has also been used to investigate the conformational features of more complex adducts, such as those formed with substituted imidazoles. rsc.org These studies revealed that the dynamic behavior observed in ¹⁹F NMR spectra was likely due to topological control rather than specific intramolecular interactions. rsc.org The modeling of intermediates extends to organometallic systems, where B(C₆F₅)₃ acts as an activator. For instance, the interaction between B(C₆F₅)₃ and zirconocene (B1252598) dialkyls leads to the formation of a cationic zirconocene catalyst, stabilized by the non-coordinating borate (B1201080) anion, [(C₆F₅)₃BCH₃]⁻. wikipedia.org The bonding in Group 4 metal amide complexes stabilized by B(C₆F₅)₃ has been described computationally as a dative interaction between the metal-amide fragment and the Lewis acid. researchgate.net

| Adduct/Intermediate | Interacting Species | Computational Method | Key Finding | Source |

|---|---|---|---|---|

| Aqua Adduct | H₂O | Ab initio / Dielectric Model | Characterized as a strong Brønsted acid. | acs.org |

| Silane Adduct | Et₃SiH | AM1 | Adduct falls into an energy minimum, supporting its existence as an intermediate. | acs.org |

| Imidazole Adduct | 1,4,5-trimethylimidazole | DFT | Dynamic NMR behavior is due to topological control. | rsc.org |

| Phosphine Adduct | P(mes)₃ | Kinetic Modeling | Forms a Frustrated Lewis Pair for H₂ activation. | nih.gov |

| Zirconocene Intermediate | (C₅H₅)₂Zr(CH₃)₂ | N/A (Conceptual) | Forms a cationic catalyst and a non-coordinating borate anion. | wikipedia.org |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes (e.g., ¹¹B, ¹⁹F, ¹H, ¹³C NMR)

Multinuclear NMR spectroscopy is an indispensable tool for probing the mechanistic details of reactions involving dichloro(pentafluorophenyl)borane and its derivatives. cardiff.ac.ukacs.org The presence of NMR-active nuclei such as ¹¹B, ¹⁹F, ¹H, and ¹³C allows for a comprehensive analysis of reaction pathways, intermediates, and products. rsc.orgnih.gov

The chemical shifts observed in NMR spectra provide valuable information about the electronic environment of the nuclei. For instance, ¹¹B NMR is particularly sensitive to the coordination number of the boron atom. A significant upfield shift in the ¹¹B NMR signal is indicative of a change from a trigonal planar (three-coordinate) to a tetrahedral (four-coordinate) geometry, which commonly occurs upon the formation of a Lewis acid-base adduct. researchgate.net

¹⁹F NMR spectroscopy is highly effective for monitoring the chemical transformations of fluoroarylboranes. researchgate.netresearchgate.net The wide chemical shift range and high sensitivity of the ¹⁹F nucleus allow for the clear distinction between different fluorine environments in reactants, intermediates, and products. chemrxiv.org This technique is particularly useful for tracking the progress of reactions and identifying the formation of various fluorinated species. hhu.de

¹H and ¹³C NMR provide complementary structural information. nih.govorganicchemistrydata.org While ¹H NMR can reveal details about proton environments and couplings, ¹³C NMR offers insights into the carbon framework of the molecules involved. rsc.orgnih.gov

Table 1: Representative NMR Chemical Shifts for this compound and Related Species

| Nucleus | Compound/Species | Chemical Shift (ppm) | Notes |

| ¹¹B | This compound | ~34-40 | Broad signal characteristic of a three-coordinate borane (B79455). rsc.org |

| This compound-Lewis Base Adduct | Varies (typically upfield shift) | Shift depends on the nature of the Lewis base. | |

| ¹⁹F | This compound | ortho: ~-130, para: ~-150, meta: ~-160 | Characteristic pattern for the C₆F₅ group. researchgate.net |

| This compound Adducts | Shifts can vary significantly upon coordination. | Upfield or downfield shifts depending on the adduct. researchgate.net | |

| ¹H | Protons on coordinated ligands | Varies widely | Dependent on the specific ligand and its proximity to the boron center. rsc.org |

| ¹³C | C₆F₅ group | ipso-C: ~108-112, o-CF: ~149, p-CF: ~144, m-CF: ~138 | Characteristic pattern with large C-F coupling constants. rsc.org |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

A key application of multinuclear NMR is the direct observation of transient reactive intermediates, providing crucial evidence for proposed reaction mechanisms. For example, in reactions involving Lewis acid-base interactions, the formation of adducts can be readily detected by changes in the ¹¹B and ¹⁹F NMR spectra. rsc.orgresearchgate.net Low-temperature NMR experiments are often employed to slow down reaction rates and increase the lifetime of these intermediates, allowing for their characterization.

In the context of "frustrated Lewis pair" (FLP) chemistry, where steric hindrance prevents the formation of a classical adduct, NMR can be used to observe the species resulting from the activation of small molecules. mdpi.com For instance, the heterolytic cleavage of H₂ by an FLP involving a derivative of this compound can be monitored by the appearance of new signals corresponding to the resulting borohydride (B1222165) and protonated base.

For instance, ¹⁹F NMR is particularly well-suited for monitoring reactions involving this compound due to the distinct signals of the pentafluorophenyl group. The disappearance of the reactant signals and the appearance of product signals can be accurately quantified, providing a detailed kinetic profile of the transformation. chemrxiv.orghhu.de

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

X-ray crystallography provides definitive proof of molecular structure and offers unparalleled insights into the three-dimensional arrangement of atoms in the solid state. This technique is crucial for characterizing the products of reactions involving this compound, including its adducts with various Lewis bases. cardiff.ac.uknih.gov

The crystal structures of these adducts reveal precise bond lengths, bond angles, and torsion angles, confirming the coordination geometry around the boron center and detailing the nature of the interaction between the Lewis acid and base. nih.govnih.gov This information is vital for understanding the steric and electronic factors that govern the reactivity of the borane.

Furthermore, X-ray crystallography can elucidate the supramolecular architecture of these compounds, revealing how individual molecules pack in the crystal lattice through intermolecular interactions such as hydrogen bonding, π-stacking, and other non-covalent forces. tue.nlthieme-connect.de Understanding these interactions is important for designing materials with specific properties.

Electrochemical Studies for Redox Activity and Electronic Properties

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox activity and electronic properties of this compound and its derivatives. These studies can provide information on the electron-accepting ability (Lewis acidity) of the borane and how it is modulated upon coordination to different Lewis bases.

While direct electrochemical studies on this compound are less common than for its well-studied analogue, tris(pentafluorophenyl)borane (B72294), the principles remain the same. The reduction potential of the borane can be measured, providing a quantitative measure of its electrophilicity. Changes in the reduction potential upon adduct formation can offer insights into the strength of the Lewis acid-base interaction. Such studies have shown that tris(pentafluorophenyl)borane undergoes a quasi-reversible one-electron reduction. rsc.org

Mass Spectrometry (e.g., HR-MS, DART-MS) for Species Identification in Reaction Mixtures

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification of compounds in a sample. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown species in a reaction mixture. nih.gov This is particularly useful for confirming the identity of products and identifying unexpected byproducts.

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. nih.gov DART-MS can be used to directly probe reaction mixtures, providing a quick snapshot of the species present. ojp.gov This technique is particularly valuable for identifying reactive intermediates that may not be observable by other methods. The combination of DART-MS with in-source collision-induced dissociation (is-CID) can provide structural information about the detected ions. nih.gov

Advanced and Emerging Research Areas

Applications in Supramolecular Chemistry and Self-Assembly

There is no specific information available on the use of Dichloro(pentafluorophenyl)borane in supramolecular chemistry or self-assembly. Research in this area for fluorinated boranes has centered on Tris(pentafluorophenyl)borane (B72294), which is used to form B–N charge transfer systems and can interact with supramolecular polymers. tue.nlresearchgate.netthieme-connect.de

Host-Guest Interactions and Supramolecular Polymerization

No studies detailing the host-guest interactions or the role of this compound in supramolecular polymerization could be found. The literature on supramolecular polymerization involving boron compounds focuses on non-covalent interactions with systems like Tris(pentafluorophenyl)borane. researchgate.netnih.gov

Functional Supramolecular Materials Design

Information on the design of functional supramolecular materials using this compound is not present in the available research.

Incorporation into Luminescent and Optoelectronic Materials

While three-coordinate organoboron compounds are a significant class of luminescent and optoelectronic materials, specific research detailing the incorporation and performance of this compound in such applications is not available. nih.govexlibrisgroup.comnih.gov The focus remains on triarylborane structures. sigmaaldrich.comaprilsci.com

Catalytic Activity in Challenging Transformations (e.g., Activation of Inert Bonds)

The catalytic activity of this compound in activating inert bonds is not documented. This field is heavily dominated by studies on Tris(pentafluorophenyl)borane, particularly in the context of frustrated Lewis pairs for the activation of H2, C-F bonds, and other small molecules. nih.govresearchgate.netresearchgate.net

Future Perspectives in Organoboron Chemistry with this compound

Without current research in the aforementioned areas, a meaningful discussion on the future perspectives of this compound in these specific advanced fields of organoboron chemistry cannot be accurately formulated. The future direction of organoboron chemistry continues to be shaped by the development of novel boranes and borocations with tunable Lewis acidity for new reactions. acs.orgresearchgate.net

Q & A

Q. What are the key synthetic methodologies for preparing Dichloro(pentafluorophenyl)borane, and how do reaction conditions influence yield and purity?

this compound can be synthesized via halogenation of precursor boranes. A common approach involves reacting pentafluorophenyl Grignard reagents with boron trichloride (BCl₃) under inert conditions. For example, bis(pentafluorophenyl)borane is synthesized by reacting BCl₃ with C₆F₅MgBr, followed by controlled hydrolysis . Key factors include:

- Temperature : Low temperatures (-78°C to 0°C) minimize side reactions.

- Solvent : Ethers (e.g., THF) enhance reagent solubility and stability.

- Stoichiometry : Excess BCl₃ ensures complete substitution. Post-synthesis, purification via vacuum sublimation or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate high-purity product .

Q. What precautions are necessary for handling this compound in laboratory settings?

Due to its high Lewis acidity and moisture sensitivity:

- Storage : Use airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis .

- Solvent Compatibility : Dichloromethane (DCM) and 1,2-difluorobenzene are preferred for reactions, as they minimize decomposition .

- Safety Protocols : Use gloveboxes for air-sensitive manipulations. Decomposition products (e.g., HF) require fume hoods and acid-resistant PPE .

Advanced Research Questions

Q. How does the substitution pattern (Cl vs. C₆F₅ groups) on boron influence the Lewis acidity and catalytic activity of this compound?

Electrophilicity at the boron center is modulated by substituents:

- Chlorine : Electron-withdrawing Cl groups enhance Lewis acidity by reducing electron density on boron.

- C₆F₅ : Fluorine substituents further polarize the B-center, increasing electrophilicity (e.g., B(C₆F₅)₃ has higher acidity than BCl₃) . Experimental Validation :

- NMR Titration : Measure ³¹P NMR shifts of triethylphosphine oxide (ETPO) adducts; larger Δδ values correlate with stronger Lewis acidity .

- DFT Calculations : Compare boron’s natural charge and LUMO energy levels across derivatives .

Q. What mechanistic insights explain the decomposition pathways of this compound under reducing conditions?

Electrochemical reduction studies on B(C₆F₅)₃ reveal a quasi-reversible one-electron reduction to form a radical anion (B(C₆F₅)₃˙⁻), which rapidly decomposes via solvolysis in DCM . Key findings:

- Kinetics : Second-order rate constants for decomposition are solvent-dependent (e.g., faster in DCM than in 1,2-difluorobenzene).

- Mechanism : Radical intermediates abstract hydrogen from solvents, leading to borane fragmentation. Mitigation Strategies : Use weakly coordinating solvents (e.g., fluorobenzene) and low temperatures to stabilize intermediates .

Q. How can this compound be utilized in catalytic C–C bond formation, and what experimental parameters optimize yield?

In dehydrogenative C–C coupling (e.g., indole with N-tosylhydrazones), the borane acts as a Lewis acid catalyst:

- Mechanism : Borane activates substrates via adduct formation, enabling sequential C–C bond formation and dehydrogenation .

- Optimization :

- Catalyst Loading : 5–10 mol% achieves >80% yield.

- Solvent : Toluene or DCM balances reactivity and stability.

- Temperature : 60–80°C accelerates turnover without decomposition .

Characterization : HRMS and in-situ NMR track intermediates (e.g., borane-hydrazone adducts) .

Methodological Considerations

Q. Table 1. Comparative Lewis Acidity of Borane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.